molecular formula C11H13N3O B2611109 1-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine CAS No. 1448854-72-5

1-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine

Cat. No. B2611109
CAS RN: 1448854-72-5
M. Wt: 203.245
InChI Key: FLHCTUJDGPDKIH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using spectroscopic techniques such as XRD, FT-IR, FT-Ra, and NMR . Theoretical calculations are often performed using the DFT method with the B3LYP functional and the 6–311++G(d,p) basis set .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving 1-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine .

Scientific Research Applications

Antimicrobial and Anticoccidial Activity

Research has demonstrated the potential of derivatives similar to 1-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine in antimicrobial and anticoccidial applications. Georgiadis (1976) found that Michael type addition of an amine to certain precursors produced compounds with significant in vitro antimicrobial activity and markedly increased activity as coccidiostats, offering protection against Eimeria tenella when administered orally to chickens (Georgiadis, 1976).

Corrosion Inhibition

The inhibitory effect of pyrazole derivatives on the corrosion of metals has been a subject of investigation. Chetouani et al. (2005) studied new synthesized bipyrazole compounds, demonstrating their efficiency as corrosion inhibitors for pure iron in acidic media. Their findings suggest that these compounds, which share structural similarities with this compound, could be applied to protect metals from corrosion in industrial settings (Chetouani et al., 2005).

Anticancer Activities

The synthesis and evaluation of pyrazole derivatives for their cytotoxic activity against cancer cells have been explored. Hassan et al. (2014) reported on the synthesis of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives showing in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the potential of these compounds in anticancer research (Hassan et al., 2014).

Polymer Modification for Medical Applications

Aly et al. (2015) modified radiation-induced polyvinyl alcohol/acrylic acid hydrogels through condensation with various amines, including structures related to this compound. These modifications enhanced the thermal stability and biological activities of the polymers, suggesting their use in medical applications due to improved antibacterial and antifungal properties (Aly et al., 2015).

Future Directions

Future research could focus on further elucidating the properties and potential applications of 1-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine. For example, advances in the design and synthesis of radiopharmaceuticals could potentially be applied to this compound . Additionally, the development of new synthetic strategies could optimize the chemistry and radiolabeling of similar compounds .

properties

IUPAC Name

2-(2-methoxyphenyl)-4-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-8-7-13-14(11(8)12)9-5-3-4-6-10(9)15-2/h3-7H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLHCTUJDGPDKIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C2=CC=CC=C2OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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